

# No Publicly Available Data on Synergistic Effects of Anticancer Agent 149 with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 149 |           |
| Cat. No.:            | B12372896            | Get Quote |

Despite a comprehensive search for "**Anticancer agent 149**" and its potential synergistic effects with immunotherapy agents, no publicly available experimental data, clinical trials, or research studies were identified to support the creation of a detailed comparison guide on this topic.

Initial investigations revealed two compounds associated with the "149" designator: MG149, a histone acetyltransferase inhibitor, and VVZ-149 (Opiranserin), a non-opioid analgesic. However, further searches for each of these agents in combination with immunotherapy did not yield any relevant results.

## MG149: A Histone Acetyltransferase Inhibitor

MG149 has been identified as an inhibitor of the MYST family of histone acetyltransferases. Research has indicated that MG149, in combination with the multi-kinase inhibitor sorafenib, exhibits synergistic antitumor effects in hepatocellular carcinoma (HCC) cell lines.[1][2][3][4] The mechanism of this synergy involves the induction of endoplasmic reticulum (ER) stress, leading to apoptotic cell death.[1][4]

However, the existing literature does not contain any studies on the combination of MG149 with immunotherapy agents such as checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors), CAR-T cell therapy, or cancer vaccines. Therefore, no data is available to assess its potential synergistic or antagonistic effects in an immunological context.



## VVZ-149 (Opiranserin): An Analgesic Agent

VVZ-149, also known as Opiranserin, is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5HT2A). It has been investigated in clinical trials as a non-opioid analgesic for the management of postoperative pain.[5][6][7][8] The available scientific literature and clinical trial databases do not contain any information suggesting that VVZ-149 is being studied as an anticancer agent or in combination with cancer immunotherapies. While there is research exploring the negative impact of opioid analgesics on the efficacy of immunotherapy, this is not directly related to the mechanism of VVZ-149.[9] [10][11]

## Conclusion

At present, there is a lack of scientific evidence to support a discussion on the synergistic effects of an "**Anticancer agent 149**" with immunotherapy. The two identified compounds with a "149" in their designation have not been evaluated in combination with immunotherapeutic agents in any publicly accessible research. Consequently, the core requirements for a comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

Researchers, scientists, and drug development professionals interested in this potential therapeutic combination would need to await the publication of preclinical or clinical research that specifically investigates this synergy. Without such foundational data, any comparison or guide would be purely speculative and not based on the required experimental evidence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]



- 3. researchgate.net [researchgate.net]
- 4. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of VVZ-149, a Novel Analgesic Molecule, in the Affective Component of Pain: Results from an Exploratory Proof-of-Concept Study of Postoperative Pain following Laparoscopic and Robotic-Laparoscopic Gastrectomy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VIVOZON [vivozon.com]
- 7. Reduction of postoperative pain and opioid consumption by VVZ-149, first-in-class analgesic molecule: A confirmatory phase 3 trial of laparoscopic colectomy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploratory study of VVZ-149, a novel analgesic molecule, in the affective component of acute postoperative pain after laparoscopic colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioids interfere with cancer immunotherapy but these drugs could help ecancer [ecancer.org]
- 10. Mending the divide: integrating opioid analgesia and immunotherapy for optimal cancer care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of opioids in cancer response to immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Publicly Available Data on Synergistic Effects of Anticancer Agent 149 with Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372896#anticancer-agent-149-synergy-with-immunotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com